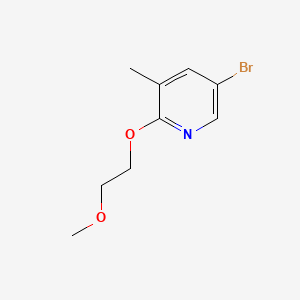

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Description

BenchChem offers high-quality 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGOCVKBCJPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCCOC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726995 | |

| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288996-83-7 | |

| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Given the limited publicly available data for this specific molecule, this document synthesizes known information and draws upon data from structurally similar compounds to provide a robust technical profile.

Molecular Identity and Core Physical Properties

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a halogenated pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and the specific substitutions on this molecule—a bromine atom, a methoxyethoxy group, and a methyl group—confer distinct chemical properties that are valuable for further synthetic modifications.

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | N/A |

| CAS Number | 1288996-83-7 | [1] |

| Molecular Formula | C₉H₁₂BrNO₂ | [1] |

| Molecular Weight | 246.11 g/mol | [1] |

Structural Elucidation and Spectroscopic Data

The structural confirmation of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine relies on standard spectroscopic techniques. Although specific spectra for this compound are not published, a hypothetical analysis based on its structure is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group, and the protons of the methoxyethoxy side chain. The chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atom and other substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal unique resonances for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached atoms (bromine, oxygen, and nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and the alkyl groups.

-

C=N and C=C stretching vibrations within the pyridine ring.

-

C-O stretching of the ether linkage in the methoxyethoxy group.

-

C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or the bromine atom.

Synthesis and Reactivity

While a specific, documented synthetic route for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is not widely published, a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach would involve the nucleophilic substitution of a suitable precursor, such as 2,5-dibromo-3-methylpyridine, with 2-methoxyethanol in the presence of a base.

Hypothetical Synthetic Workflow:

Sources

structure and synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

An In-Depth Technical Guide to the Structure and Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

A Note from the Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures that can effectively interact with a wide array of biological targets. This guide focuses on a particularly valuable, yet sparsely documented derivative: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

This document is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the strategic importance of each functional group, delve into logical synthetic pathways, and present a detailed, field-tested protocol. The insights herein are a synthesis of established chemical principles and practical considerations gleaned from years of experience in synthetic and medicinal chemistry. Our aim is to not only provide a method but to empower you with the knowledge to adapt and innovate.

Structural Analysis and Physicochemical Properties

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a strategically functionalized pyridine derivative with significant potential as a building block in drug discovery. A thorough understanding of its structure is paramount to appreciating its synthetic utility.

Molecular Structure:

The core of the molecule is a pyridine ring, substituted at the 2, 3, and 5 positions.

-

5-Bromo Group: The bromine atom at the 5-position is a key reactive handle. It is well-suited for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. This versatility is crucial for library synthesis and structure-activity relationship (SAR) studies.

-

3-Methyl Group: The methyl group at the 3-position serves to sterically and electronically modulate the pyridine ring. It can influence the conformation of the molecule and its interactions with biological targets.

-

2-(2-methoxyethoxy) Group: This ether linkage at the 2-position is a critical feature. Compared to a simple methoxy group, the 2-methoxyethoxy chain enhances solubility in both aqueous and organic media, a desirable property for drug candidates. Furthermore, the ether oxygen atoms can act as hydrogen bond acceptors, potentially improving the compound's pharmacokinetic profile and target engagement.

A summary of the key physicochemical properties of the related compound, 5-Bromo-2-methoxy-3-methylpyridine, is presented below as a predictive reference for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [2] |

| Boiling Point | 219 °C | [3] |

| Density | 1.452 g/mL | [3] |

| Flash Point | 86 °C | [3] |

Strategic Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

The most logical starting material for this synthesis is 2-amino-5-bromo-3-methylpyridine, which is commercially available.[4][5]

Proposed Synthetic Pathway:

A proposed synthetic route for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

The initial step involves the conversion of the 2-amino group of 2-amino-5-bromo-3-methylpyridine to a chloro group via a Sandmeyer reaction. This is a classic and reliable method for the transformation of aromatic amines.

-

Mechanism and Rationale: The primary amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) chloride, which catalyzes the displacement of the diazonium group with a chloride ion. The choice of a Sandmeyer reaction is predicated on its high efficiency and the commercial availability of the necessary reagents.

Step 2: Nucleophilic Aromatic Substitution

The second and final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2-(2-methoxyethoxy) side chain.

-

Mechanism and Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. 2-Methoxyethanol, deprotonated by a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide, attacks the 2-position, displacing the chloride and forming the desired ether linkage. The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and in-process checks to ensure the successful synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Materials and Reagents:

-

2-Amino-5-bromo-3-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

2-Methoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard laboratory glassware

Workflow for the Synthesis:

A step-by-step workflow for the synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Step-by-Step Methodology:

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water and basify with aqueous ammonia until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-chloro-3-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.5 eq) in mineral oil.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-methoxyethanol (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Applications in Drug Discovery

Substituted pyridines are prevalent in a vast number of FDA-approved drugs. The title compound, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, is a valuable intermediate for the synthesis of kinase inhibitors and other targeted therapies.[6][7] The strategic placement of the bromo and 2-(2-methoxyethoxy) groups allows for precise molecular tailoring to optimize potency, selectivity, and pharmacokinetic properties. The brominated pyridine core is a key component in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[2]

Conclusion

This technical guide provides a comprehensive overview of the structure, properties, and a logical, detailed synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. By understanding the rationale behind the synthetic design and the role of each functional group, researchers and drug development professionals are well-equipped to utilize this valuable building block in the creation of next-generation therapeutics. The provided protocol offers a reliable and reproducible method for accessing this important intermediate, paving the way for further innovation in medicinal chemistry.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). MDPI. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

-

5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem. [Link]

-

2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. PubChem. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 [chemicalbook.com]

- 4. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijssst.info [ijssst.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound. While direct experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, will provide a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide will delve into the rationale behind spectral acquisition methodologies and the logic of spectral interpretation, equipping researchers with the necessary tools to characterize this and similar molecules.

Molecular Structure and Key Features

Chemical Formula: C₉H₁₂BrNO₂[1]

Molecular Weight: 246.11 g/mol [1]

Structure:

Figure 1: Chemical structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

The structure presents several key features that will be distinguishable in its NMR and MS spectra:

-

A trisubstituted pyridine ring , which will give rise to specific aromatic proton and carbon signals.

-

A bromo substituent , which has two main isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, leading to a characteristic isotopic pattern in the mass spectrum.

-

A methyl group on the pyridine ring.

-

A 2-methoxyethoxy side chain , containing methylene (CH₂) groups and a terminal methoxy (OCH₃) group, each with distinct chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyridine derivatives.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (position 4) | 7.5 - 7.8 | Doublet (d) | 1H |

| Pyridine-H (position 6) | 8.0 - 8.3 | Doublet (d) | 1H |

| O-CH₂ -CH₂-O | 4.3 - 4.6 | Triplet (t) | 2H |

| O-CH₂-CH₂ -O | 3.7 - 3.9 | Triplet (t) | 2H |

| O-CH₃ | 3.3 - 3.5 | Singlet (s) | 3H |

| Ring-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |

Rationale for Predictions:

-

Aromatic Protons: The two protons on the pyridine ring are expected to be in the downfield region (7.5-8.3 ppm) due to the deshielding effect of the aromatic ring current. They will likely appear as doublets due to coupling with each other. The proton at position 6 is predicted to be further downfield due to the anisotropic effect of the neighboring nitrogen atom.

-

Methoxyethoxy Protons: The methylene protons adjacent to the pyridine ring's oxygen (O-CH₂-CH₂-O) will be the most deshielded of the side chain protons. The other methylene group (O-CH₂-CH₂-O) will be slightly more shielded. Both are expected to be triplets due to coupling with the adjacent methylene group. The terminal methoxy protons (O-CH₃) will appear as a singlet in the upfield region.

-

Methyl Proton: The methyl group attached to the pyridine ring will appear as a singlet in the upfield region, characteristic of methyl groups on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br (C5) | 110 - 115 |

| C-H (C4) | 138 - 142 |

| C-H (C6) | 145 - 150 |

| C-CH₃ (C3) | 130 - 135 |

| C-O (C2) | 160 - 165 |

| O -CH₂-CH₂-O | 68 - 72 |

| O-CH₂-C H₂-O | 65 - 69 |

| O-C H₃ | 58 - 62 |

| Ring-C H₃ | 15 - 20 |

Rationale for Predictions:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (110-165 ppm). The carbon attached to the oxygen (C2) will be the most downfield due to the strong deshielding effect of the electronegative oxygen. The carbon bearing the bromine (C5) will be significantly shielded compared to the other ring carbons.

-

Side Chain Carbons: The carbons of the methoxyethoxy group will appear in the aliphatic region of the spectrum.

-

Methyl Carbon: The methyl carbon attached to the pyridine ring will be the most upfield signal.

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in positive ion mode is the most probable method for analyzing this compound. The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺).

Table 3: Predicted MS Data (ESI+)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 247.0, 249.0 | The presence of bromine will result in two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M+Na]⁺ | 269.0, 271.0 | Adduct with sodium, also showing the characteristic bromine isotopic pattern. |

Fragmentation Pattern:

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation of the methoxyethoxy side chain.

Figure 2: Predicted major fragmentation pathways for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine would be as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 45° pulse angle and a recycle delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Figure 3: Workflow for NMR data acquisition and processing.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for obtaining an ESI mass spectrum is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

For fragmentation studies, perform a product ion scan on the [M+H]⁺ precursor ion.

-

Figure 4: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine. By understanding the expected ¹H NMR, ¹³C NMR, and MS data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a solid foundation for obtaining high-quality spectral data. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of small organic molecules, making this guide a valuable resource for scientists in the field of drug discovery and development.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the brominated pyridine core and the methoxyethoxy side chain, make it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound, addressing the current lack of readily available commercial suppliers. By leveraging commercially available starting materials, this document outlines a reliable synthetic route and the necessary analytical protocols to ensure the identity and purity of the final product.

Part 1: Strategic Synthesis via Williamson Etherification

The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine can be efficiently achieved through a Williamson ether synthesis. This classic and robust reaction involves the coupling of an alkoxide with a suitable alkyl halide or sulfonate. In this case, the commercially available 5-Bromo-2-hydroxy-3-methylpyridine is deprotonated to form the corresponding pyridin-2-olate, which then acts as a nucleophile to displace a leaving group on a 2-methoxyethoxy electrophile.

Sourcing High-Quality Starting Materials

The success of the synthesis is predicated on the quality of the starting materials. Below is a list of recommended precursors and their typical suppliers.

| Starting Material | Recommended Suppliers | Purity |

| 5-Bromo-2-hydroxy-3-methylpyridine | TCI, Thermo Scientific | >98% |

| 2-Methoxyethanol | Sigma-Aldrich, Fisher Scientific | >99% |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich, Acros Organics | |

| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics, Sigma-Aldrich | <50 ppm water |

| 1-Bromo-2-methoxyethane or 2-Methoxyethyl tosylate | TCI, Alfa Aesar | >97% |

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

The Strategic Utility of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a reactive bromine atom, a methoxyethoxy group, and a methyl group on the pyridine ring, provide a versatile platform for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth analysis of the synthesis, key reactions, and strategic applications of this compound in the development of novel pharmaceutical agents.

The strategic placement of the bromine atom at the 5-position of the pyridine ring makes it amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 2-(2-methoxyethoxy) group not only influences the electronic properties of the pyridine ring but can also serve as a protecting group or be modified in later synthetic steps. The 3-methyl group provides steric and electronic differentiation, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

Synthesis and Physicochemical Properties

The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is not extensively detailed in publicly available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. However, analogous synthetic strategies for similar substituted pyridines provide a likely pathway. A plausible synthetic route could involve the bromination of a suitable 2-(2-methoxyethoxy)-3-methylpyridine precursor.

Table 1: Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

| Property | Value |

| CAS Number | Not Publicly Available |

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Core Applications in Medicinal Chemistry: A Gateway to Complex Heterocycles

The primary utility of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine lies in its role as a key intermediate for the construction of more complex molecular architectures, particularly those with therapeutic potential. The presence of the bromine atom is the key to its synthetic versatility, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for their ability to create complex molecular scaffolds with high efficiency and selectivity.

A notable application of a closely related compound, 5-bromo-2-methoxy-3-methylpyridine, is demonstrated in the synthesis of dihydro-pyrido-oxazine derivatives. In a key synthetic step, 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) is coupled with another reactant using a palladium catalyst (Pd2(dba)3) and a phosphine ligand (XPHOS) to form a new carbon-carbon bond[1]. This reaction highlights the utility of the bromo-pyridine moiety as a versatile building block for constructing complex heterocyclic systems of pharmaceutical interest[1].

Experimental Protocol: Palladium-Catalyzed Coupling for the Synthesis of a Dihydro-pyrido-oxazine Derivative [1]

-

Reactants:

-

5-Bromo-2-methoxy-3-methylpyridine (1.03 mmol)

-

Co-reactant (details proprietary to the patent)

-

Sodium tert-butoxide (NaOtBu) (1.74 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.03 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPHOS) (0.06 mmol)

-

-

Solvent: Dioxane (6 mL)

-

Procedure:

-

A mixture of 5-bromo-2-methoxy-3-methylpyridine, the co-reactant, XPHOS, and NaOtBu in dioxane is degassed with argon for 5 minutes.

-

Pd2(dba)3 is added to the mixture.

-

The reaction vessel is sealed and stirred at 100 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is worked up to isolate the desired dihydro-pyrido-oxazine product.

-

This type of transformation is central to the construction of a wide array of biologically active molecules, and 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine serves as a readily available and reactive starting material for such endeavors.

Caption: Palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Role as a Versatile Intermediate in Multi-step Syntheses

Beyond direct participation in coupling reactions, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is also listed as an intermediate in patents for the synthesis of muscarinic M1 and/or M4 receptor agonists[2]. These receptors are important targets for the treatment of cognitive and psychotic disorders[2]. While the specific reaction involving this intermediate is not detailed in the provided excerpt, its inclusion underscores its value in the synthetic pathway to these potentially therapeutic compounds.

The 2-(2-methoxyethoxy) group in the target molecule can also be viewed as a protected form of a 2-hydroxy-pyridine. This protecting group can be stable to a variety of reaction conditions used to modify other parts of the molecule and can be potentially cleaved at a later stage to reveal the hydroxyl group, which can then be further functionalized.

Future Perspectives and Conclusion

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a strategically functionalized building block with significant potential in the field of drug discovery and development. Its utility is primarily centered on its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex heterocyclic molecules. The presence of the methoxyethoxy and methyl groups provides additional points for diversification and modulation of physicochemical and pharmacological properties.

As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of versatile and readily accessible building blocks like 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine will undoubtedly increase. Further exploration of its reactivity and its application in the synthesis of new classes of biologically active compounds is a promising area for future research.

References

- EA028031B1 - Solid form of dihydro-pyrido-oxazine derivative - Google P

- AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google P

- US20160106753A1 - Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives - Google P

- WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists.

Sources

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine purity and assay information

An In-Depth Technical Guide to the Purity and Assay of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for determining the purity and assay of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development, ensuring the precise characterization of such building blocks is not merely a quality control step; it is fundamental to the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and validate these methods for their specific applications.

The Critical Role of Purity in Synthesis and Development

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (CAS No. 760207-87-2) is a substituted pyridine derivative whose utility in complex molecule synthesis is significant.[1][2] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxyethoxy and methyl groups influence the molecule's steric and electronic properties. The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. Undetected impurities can lead to unwanted side reactions, difficult purification challenges, and potentially introduce toxic by-products into the final compound. Therefore, a multi-faceted analytical approach is essential for its characterization.[3]

Table 1: Key Physicochemical Properties of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

| Property | Value | Source |

| Molecular Formula | C7H8BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][4] |

| Appearance | Clear colorless to yellow liquid | [2][5] |

| CAS Number | 760207-87-2 | [1][2] |

Strategic Approach to Purity and Assay Determination

A robust analytical strategy for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine integrates both chromatographic and spectroscopic techniques. This ensures not only the quantification of the main component (assay) and its impurities but also confirms the structural identity of the material.

Caption: Overall workflow for the analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatographic techniques are central to determining the purity of organic compounds by separating the main component from any related substances or degradation products.[3] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC) for Purity Assay

Given its predicted boiling point and status as a liquid at room temperature, GC is a highly suitable method for analyzing 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.[5][6] It offers high resolution and sensitivity, making it ideal for separating closely related volatile impurities. Commercial suppliers often cite GC as the method for purity determination for this class of compounds.[5]

The choice of GC is predicated on the compound's volatility. A GC-based method allows for the separation of impurities that may have similar polarities but different boiling points, which might be challenging to resolve by HPLC. Furthermore, coupling GC with a Flame Ionization Detector (FID) provides a near-universal response for organic compounds, allowing for accurate quantification via area percent normalization without needing a reference standard for every impurity.

This protocol is a robust starting point for method development, adapted from standard practices for similar pyridine derivatives.[7][8]

-

Instrument and Conditions:

-

System: Gas Chromatograph with FID.

-

Column: A mid-polarity capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample and Standard Preparation:

-

Solvent (Diluent): High-purity acetone or ethyl acetate.

-

Sample Solution: Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to achieve a concentration of about 1 mg/mL.[7]

-

Blank: Inject the solvent alone to ensure no interfering peaks are present.

-

-

Analysis and Calculation:

-

Inject the sample solution into the equilibrated GC system.

-

Identify the peak for 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

-

Calculate the purity using the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | Recommended Setting | Rationale |

| Column | DB-5 (or equivalent) | Provides good separation for a wide range of semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

| Oven Program | Gradient | Allows for the separation of early-eluting volatile impurities and later-eluting, less volatile components. |

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or as an orthogonal method to GC, reverse-phase HPLC (RP-HPLC) is an excellent choice.[3] Many commercial suppliers use HPLC to certify the purity of substituted pyridines to levels of ≥99%.[9][10]

Employing both GC and HPLC creates a self-validating analytical system. A high purity result from both methods provides a high degree of confidence in the material's quality. HPLC can detect non-volatile impurities (e.g., salts, starting materials) that would not be observed by GC, while GC can separate volatile isomers that might co-elute in an HPLC system.

This protocol is adapted from established methods for brominated pyridine derivatives.[3][11]

-

Instrument and Conditions:

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.[11]

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sample Solution: Prepare a solution with a concentration of approximately 0.5 mg/mL in the diluent.

-

-

Analysis:

-

Inject a blank (diluent) to establish the baseline.

-

Inject the sample solution.

-

Calculate purity based on area normalization as described for the GC method.

-

Caption: Standard workflow for a chromatographic purity analysis.

Spectroscopic Methods for Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms identity. It is crucial to verify that the main peak in the chromatogram corresponds to the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of the different proton environments: the methyl group, the methoxyethoxy group protons, and the aromatic protons on the pyridine ring. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. When coupled with GC (GC-MS), it can be used to identify the main component and any impurities. For 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, the mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides a high degree of confidence in the identification of bromine-containing compounds.[12]

Understanding and Identifying Potential Impurities

The impurity profile is heavily dependent on the synthetic route used.[7] Common impurities can include:

-

Unreacted Starting Materials: Such as 2,5-dibromo-3-methylpyridine or 2-methoxyethanol.

-

By-products: Isomeric impurities or products from side reactions. For instance, incomplete bromination could leave behind 2-(2-methoxyethoxy)-3-methylpyridine.

-

Residual Solvents: Solvents used in the synthesis or purification steps (e.g., THF, ethyl acetate, hexane).[12]

A thorough understanding of the synthesis is key to developing analytical methods that can detect and quantify these potential process-related impurities.[7]

Conclusion: A Framework for Confidence

The analysis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine requires a systematic and multi-technique approach. By combining high-resolution chromatographic methods like GC and HPLC for purity and assay determination with powerful spectroscopic techniques like NMR and MS for structural confirmation, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The protocols and rationale presented in this guide provide a solid, field-proven framework for establishing a self-validating system of analysis, ultimately contributing to the development of safe and effective new chemical entities.

References

- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.

- ChemicalBook. (n.d.). 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis - 5-Bromo-2-methoxy-3-methylpyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine >= 99.0 HPLC.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines.

- PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine.

- BLDpharm. (n.d.). 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine.

- GuideChem. (n.d.). 5-BROMO-2-METHOXY-3-METHYLPYRIDINE manufacturers and suppliers in india.

- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine, 97%.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95%.

- Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g.

- The Royal Society of Chemistry. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules.

- IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

- 1. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H50113.06 [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. thermofisher.com [thermofisher.com]

- 6. 5-BROMO-2-METHOXY-3-METHYLPYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ijssst.info [ijssst.info]

- 12. 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, a functionalized heteroaromatic halide. The presence of the substituted pyridine core makes this building block and its subsequent amine derivatives of significant interest for the development of novel therapeutic agents.

Understanding the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4] While the precise details can vary depending on the specific catalyst system and substrates, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of this catalytic cycle are highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: Rationale for Reagent Selection

The successful amination of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine requires careful consideration of the electronic and steric properties of the substrate. The pyridine nitrogen can potentially coordinate to the palladium center, and the electron-donating 2-alkoxy group can influence the reactivity of the C-Br bond.

Catalyst and Ligand Selection

For heteroaromatic halides, particularly electron-rich systems, bulky and electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.[5] These ligands stabilize the monoligated palladium species, which is often the active catalyst.

| Catalyst/Ligand System | Rationale |

| Pd₂(dba)₃ / XPhos | A highly effective and general system for C-N cross-coupling. XPhos is a bulky biaryl phosphine ligand known to facilitate the amination of challenging heteroaryl halides. |

| XPhos Pd G3 | A palladacycle precatalyst that offers improved air and moisture stability, simplifying reaction setup. It reliably generates the active catalytic species.[6] |

| Pd(OAc)₂ / RuPhos | Another robust biaryl phosphine ligand that has shown broad utility in the amination of functionalized aryl and heteroaryl halides.[7] |

Choice of Base

The base plays a crucial role in the deprotonation of the amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

| Base | Advantages & Considerations |

| NaOt-Bu | A strong base that often leads to high reaction rates and allows for lower catalyst loadings. However, it is not compatible with base-sensitive functional groups.[4] |

| LHMDS | A strong, non-nucleophilic base that can be useful for substrates with protic functional groups. It is particularly effective in low-temperature aminations.[1] |

| Cs₂CO₃ | A weaker base that offers excellent functional group tolerance. It can be a good choice when dealing with sensitive substrates, though it may require higher temperatures or longer reaction times.[4] |

Solvent Selection

Aprotic, non-polar, or weakly polar solvents are typically used to facilitate the reaction and solubilize the reagents.

| Solvent | Properties |

| Toluene | A common and effective solvent for Buchwald-Hartwig aminations. |

| Dioxane | Another widely used solvent with good solubilizing properties. |

| tert-Butanol | Can be used, sometimes in combination with other solvents. |

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific amine coupling partner. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[8]

Protocol 1: General Amination using Pd₂(dba)₃ and XPhos

This protocol is a robust starting point for a wide range of primary and secondary amines.

Materials:

-

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

-

Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

Protocol 2: Amination using XPhos Pd G3 Precatalyst

This protocol offers greater convenience due to the use of an air-stable precatalyst.

Materials:

-

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

-

Amine (primary or secondary)

-

XPhos Pd G3

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv), the amine (1.2 equiv), XPhos Pd G3 (0.02 equiv), and Cs₂CO₃ (1.5 equiv).

-

Seal the vial with a cap containing a PTFE septum.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

Workup and Purification

The following is a general workup and purification procedure that may need to be adapted based on the properties of the product.

-

Dilute the cooled reaction mixture with ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[8] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. For N-alkylated pyridone-type products, a common purification method involves elution with a gradient of methanol in dichloromethane.[9]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Use a precatalyst or ensure proper pre-formation of the active catalyst. Ensure reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |

| Inappropriate ligand | Screen other bulky biaryl phosphine ligands such as RuPhos or BrettPhos. | |

| Insufficiently strong base | If using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOt-Bu or LHMDS, provided the substrate is stable. | |

| Formation of side products | Homocoupling of the amine | Use a slight excess of the aryl halide. |

| Hydrodehalogenation | Ensure the reaction is strictly anaerobic. Consider using a different solvent. |

Workflow Visualization

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Senior Application Scientist Note: Initial literature and database searches indicate that 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a specialized or novel building block with limited publicly available data. However, its structural analogue, 5-Bromo-2-methoxy-3-methylpyridine , is well-characterized and serves as an excellent surrogate for demonstrating the synthetic utility of this class of compounds. The protocols and principles detailed herein are based on this closely related molecule and are directly applicable, with minor expected variations, to the target compound. This guide is structured to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize these valuable pyridine intermediates in drug discovery and development workflows.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets.

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and its analogues are particularly valuable intermediates for several key reasons:

-

Orthogonal Reactivity: The bromine atom at the C-5 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This site is electronically distinct and sterically accessible.

-

Modulation of Basicity and Lipophilicity: The ether linkage at the C-2 position significantly impacts the pyridine's properties. The 2-alkoxy group reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target interactions or improving pharmacokinetic profiles. The methoxyethoxy side chain, in particular, enhances solubility and introduces a potential hydrogen bond acceptor.

-

Stereoelectronic Tuning: The methyl group at the C-3 position provides steric bulk and influences the electronic nature of the ring, allowing for fine-tuning of the molecule's conformation and binding interactions.

This document provides a comprehensive overview of the properties of the model compound 5-Bromo-2-methoxy-3-methylpyridine and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, a foundational reaction in API synthesis.[1][2]

Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The data below pertains to the model compound, 5-Bromo-2-methoxy-3-methylpyridine .

| Property | Value | Source(s) |

| Chemical Name | 5-Bromo-2-methoxy-3-methylpyridine | [3] |

| CAS Number | 760207-87-2 | [3] |

| Molecular Formula | C₇H₈BrNO | [4] |

| Molecular Weight | 202.05 g/mol | [3][4] |

| Appearance | Beige solid | [5] |

| Boiling Point | ~219 °C | [5] |

| Refractive Index | ~1.554 | [3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| Safety Precautions | Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling. | [6][7][8] |

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in APIs.[9] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Rationale & Causality

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. This is often the rate-limiting step. Electron-rich ligands on the palladium facilitate this process.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause side reactions.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast.

Detailed Protocol: Synthesis of a 5-Aryl-2-methoxy-3-methylpyridine Derivative

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-3-methylpyridine with a generic arylboronic acid.

Materials and Reagents

-

Substrates: 5-Bromo-2-methoxy-3-methylpyridine (1.0 eq), Arylboronic Acid (1.2-1.5 eq)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq), finely ground

-

Solvent System: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Bromo-2-methoxy-3-methylpyridine (e.g., 202 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

-

Rationale: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. The base must be anhydrous and finely powdered to ensure sufficient surface area for reaction.

-

-

Catalyst Addition: Briefly remove the stopper and add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol) to the flask.

-

Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The catalyst loading is kept low (2 mol%) to ensure cost-effectiveness and minimize residual palladium in the final product.

-

-

Solvent Addition & Degassing: Evacuate the flask and backfill with inert gas three times. Via syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Rationale: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water in the solvent system is crucial for the transmetalation step.

-

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 85-95 °C. Stir the reaction vigorously.

-

Rationale: Heating accelerates the reaction, particularly the oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture (especially the base).

-

-

Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-12 hours.

-

Rationale: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to elute the product.

-

Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and boronic acid homocoupling byproducts, yielding the pure API intermediate.

-

Application to the Target Molecule: 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

The protocol described above is directly adaptable for the title compound. However, researchers should consider the following points:

-

Increased Solubility: The methoxyethoxy side chain will render the molecule and its derivatives more soluble in a wider range of organic solvents, which may simplify work-up and purification.

-

Potential for Chelation: The additional ether oxygen in the side chain introduces a potential bidentate chelation site. This could stabilize certain palladium intermediates, potentially altering the reaction kinetics. In most cases for Suzuki couplings, this effect is minimal, but for other catalytic systems, it could be a factor to consider for optimization. If reaction rates are sluggish, switching to a ligand less prone to forming stable five-membered chelate rings with the substrate could be beneficial.

Conclusion

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and its close analogues are high-value, versatile building blocks for the synthesis of complex APIs. Their well-defined reactivity at the C-5 position allows for reliable and efficient incorporation into drug candidates via robust methods like the Suzuki-Miyaura cross-coupling. By understanding the underlying reaction mechanisms and following structured protocols, researchers can effectively leverage these intermediates to accelerate the drug discovery and development process.

References

-

Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link][10][11]

-

Google Patents. (2013). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Available at: [12]

-

Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of the Pharmaceutical Society of Japan, 120(11), 1073-1080. Available at: [Link][13]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1789. Available at: [Link][14]

-

Wang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 8(9). Available at: [Link]

-

PubChem. 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Available at: [Link][4]

-

PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][9]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

PubMed Central. (2020). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry, 59(2), 1489–1501. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Bromo-2-methoxy-3-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 13. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. researchgate.net [researchgate.net]

reaction conditions for cross-coupling with 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, prized for their unique physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a highly valuable and versatile building block in this domain. Its structure offers multiple points for diversification: the bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[2][3][4] The 2-(2-methoxyethoxy) and 3-methyl substituents provide steric and electronic modulation, influencing both the reactivity of the scaffold and the properties of the final compounds.

This comprehensive guide provides detailed protocols and expert insights for performing key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this specific substrate. The methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in drug discovery and process development.

Key Considerations for Coupling with an Electron-Rich Pyridine

The successful functionalization of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine hinges on understanding its inherent electronic nature.

-

Electronic Profile: The 2-alkoxy and 3-methyl groups are both electron-donating, which enriches the pyridine ring with electron density. This can make the initial oxidative addition step of the palladium catalyst into the C-Br bond, the rate-limiting step in many catalytic cycles, more challenging compared to electron-deficient systems.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to catalyst sequestration and deactivation, resulting in sluggish or incomplete reactions.

-

Ligand Selection: To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally required.[5] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating character facilitates the oxidative addition step.[5]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[6][7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is optimized for coupling 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine with a generic arylboronic acid.

Materials:

-

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[9]

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table of Recommended Suzuki-Miyaura Conditions

| Parameter | Condition | Rationale & Expert Insight |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand ideal for coupling electron-rich pyridines by promoting oxidative addition.[5] |

| Base | K₃PO₄ | A moderately strong base effective in promoting the transmetalation step without causing significant side reactions.[9] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous mixture helps to dissolve the inorganic base and facilitates the transmetalation step.[9] |

| Temperature | 85-100 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition with this electron-rich substrate. |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile method for forging C-N bonds under catalytic conditions.[10][11][12] For an electron-rich substrate like the target pyridine, this reaction requires a carefully selected catalyst system to achieve high efficiency.[13][14]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is suitable for coupling the title compound with primary or secondary amines.

Materials:

-

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (1.0 equiv)

-

Amine (1.1-1.3 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4-1.8 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

Vessel Preparation: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask or vial. Note: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.

-

Reagent Addition: Remove the vessel from the glovebox. Add 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine and a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon three times.

-